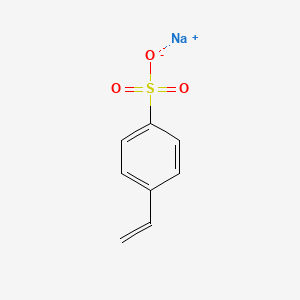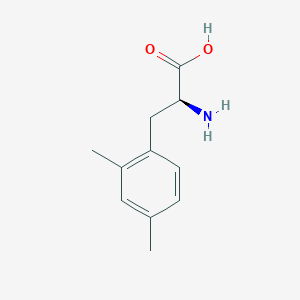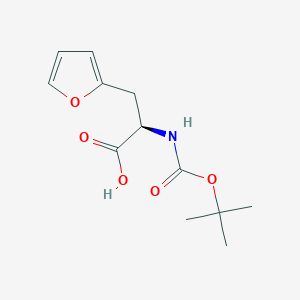
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone
概要
説明
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is an organic compound belonging to the xanthone family. It is characterized by its unique molecular structure, which includes three hydroxyl groups and a hydroxy-methylbutyl side chain. This compound is often found in various plants and has been studied for its potential biological activities and applications in scientific research .
作用機序
Target of Action
The primary target of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in mammalian tissues and organs that regulates cyclic nucleotide levels by catalyzing the hydrolysis and inactivation of the secondary messengers, cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) .
Mode of Action
This compound exhibits inhibitory activity against PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels can induce vascular smooth muscle relaxation .
Biochemical Pathways
The inhibition of PDE5 and the subsequent increase in cGMP levels affect various biochemical pathways. For instance, increased cGMP levels can lead to the activation of protein kinase G, which in turn phosphorylates multiple targets, leading to smooth muscle relaxation . This is particularly relevant in the context of erectile dysfunction, where relaxation of smooth muscle in the corpus cavernosum leads to penile erection .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . It achieves this by modulating M1/M2 macrophage polarization, reducing the production of M1 inflammatory mediators such as nitric oxide, prostaglandin E2, and proinflammatory cytokines . It also enhances the expression of M2 anti-inflammatory signaling proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学的研究の応用
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
類似化合物との比較
Similar Compounds
Mangiferin: A xanthone glycoside with similar antioxidant and anti-inflammatory properties.
Neomangiferin: Another xanthone glycoside with additional sugar moieties, enhancing its solubility and bioavailability.
Irisxanthone: A xanthone derivative with a methoxy group, differing in its biological activities.
Uniqueness
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is unique due to its specific hydroxyl and hydroxy-methylbutyl groups, which contribute to its distinct chemical reactivity and biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications .
特性
IUPAC Name |
1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-18(2,23)7-6-9-12(20)8-13(21)14-15(22)10-4-3-5-11(19)16(10)24-17(9)14/h3-5,8,19-21,23H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVSOVOONXBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)




![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

